3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine
CAS No.: 1201784-82-8
Cat. No.: VC15962944
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1201784-82-8 |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 3-phenyl-4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine |
| Standard InChI | InChI=1S/C13H14N2O/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2 |
| Standard InChI Key | VQVYZQACSBVNRY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(CC1N)C(=NO2)C3=CC=CC=C3 |
Introduction
Synthesis of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine
Optimization and Yield
Preliminary data indicate that the conventional hydroximinoyl chloride route achieves moderate yields (50–70%) under reflux conditions. Substituting iodinated alkynes with brominated analogs may enhance reactivity, though this remains speculative without empirical validation. Further studies are needed to explore microwave-assisted or flow chemistry techniques to accelerate reaction times and improve purity.
Mechanism of Action: Dual Kinase Inhibition
The compound’s primary mechanism involves dual inhibition of CK2 and GSK3β, serine/threonine kinases implicated in cell proliferation and apoptosis. By binding to the ATP-binding pockets of these kinases, 3-phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine prevents the phosphorylation of downstream targets like phosphatase and tensin homolog (PTEN), a tumor suppressor protein.
-
CK2 Inhibition: CK2 overexpression is linked to cancer progression through its regulation of DNA repair and cell survival pathways. The compound’s inhibition of CK2 restores PTEN activity, promoting apoptosis in malignant cells.
-
GSK3β Inhibition: GSK3β modulates Wnt/β-catenin signaling, which is often dysregulated in cancers. Suppressing GSK3β stabilizes β-catenin, though the net effect on oncogenesis remains context-dependent.
Biological Activities
Anticancer Properties
In vitro studies highlight the compound’s potency against cancer cell lines, particularly those with PTEN mutations. For instance, it exhibits an IC of 2.5 µM in human colon cancer cells (HCT-116), surpassing analogues lacking the phenyl substituent. This activity correlates with reduced phosphorylation of Akt, a downstream effector of PTEN.
Chemical Properties and Stability
The compound’s stability under physiological conditions is critical for therapeutic applications. Preliminary data suggest moderate solubility in aqueous buffers (0.1 mg/mL at pH 7.4) and a half-life of 12 hours in human plasma. Degradation occurs via oxidative deamination, necessitating formulation strategies to enhance bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 214.26 g/mol |
| LogP (Partition Coefficient) | 2.1 ± 0.3 |
| Aqueous Solubility | 0.1 mg/mL (pH 7.4) |
| Plasma Half-Life | 12 hours |
Scientific Applications
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is primarily investigated in oncology for its kinase-inhibitory properties. Preclinical studies explore its synergy with chemotherapeutic agents like cisplatin, enhancing apoptosis in resistant tumors. Additionally, its scaffold serves as a template for designing dual-target inhibitors to address kinase crosstalk in cancer .
Comparison with Analogous Isoxazole Derivatives
The compound’s biological profile distinguishes it from structurally related isoxazoles:
| Compound | Molecular Formula | Key Activity |
|---|---|---|
| N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine | Antidepressant | |
| 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde | Antimicrobial |
The phenyl and amine substituents in the target compound enhance kinase affinity compared to methyl or carbonyl groups in analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume